BenchChemオンラインストアへようこそ!

3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide

Lipophilicity Membrane Permeability Structure-Activity Relationship

3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide is a synthetic small molecule (MW 328.2 g/mol) classified as a halogenated benzamide derivative. Its structure features a 3,4-dichlorobenzamide core linked via an ethyl spacer to a 4-fluorophenoxy tail, placing it within a broader class of compounds investigated for modulating epigenetic enzymes such as histone deacetylases (HDACs).

Molecular Formula C15H12Cl2FNO2
Molecular Weight 328.16
CAS No. 824972-56-7
Cat. No. B2463720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide
CAS824972-56-7
Molecular FormulaC15H12Cl2FNO2
Molecular Weight328.16
Structural Identifiers
SMILESC1=CC(=CC=C1OCCNC(=O)C2=CC(=C(C=C2)Cl)Cl)F
InChIInChI=1S/C15H12Cl2FNO2/c16-13-6-1-10(9-14(13)17)15(20)19-7-8-21-12-4-2-11(18)3-5-12/h1-6,9H,7-8H2,(H,19,20)
InChIKeyGHECHXQLWDFYDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide (CAS 824972-56-7): A Structurally Distinct Halo-Benzamide Building Block for Targeted Synthesis and Biological Screening


3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide is a synthetic small molecule (MW 328.2 g/mol) classified as a halogenated benzamide derivative [1]. Its structure features a 3,4-dichlorobenzamide core linked via an ethyl spacer to a 4-fluorophenoxy tail, placing it within a broader class of compounds investigated for modulating epigenetic enzymes such as histone deacetylases (HDACs) [2]. While primary literature quantifying its specific biological potency remains publicly scarce, its unique combination of a dual-halogenated benzamide and a terminally fluorinated phenoxyethyl side chain presents a calculated lipophilicity (XLogP3: 4.2) and electronic profile that differentiate it from mono-halogenated or single-regioisomer analogs used as synthetic building blocks and screening candidates [1].

Why Generic Substitution of 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide Fails Without Direct Comparative Data


Interchanging 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide with a close analog without explicit comparative pharmacological data introduces significant risk of altered target engagement. Subtle changes in the halogen substitution pattern on either the benzamide ring or the phenoxy tail can dramatically shift binding affinity for targets like HDACs. For instance, while the target compound is assigned ChEMBL ID CHEMBL1909951 with reported HDAC inhibitory activity in HeLa cell extracts [1], its constitutional isomer, 3,4-dichloro-N-[2-(2-fluorophenoxy)ethyl]benzamide (CAS 696639-04-0), possesses a distinct orthogonal regioisomer that may not conform to the same binding pocket geometry, potentially leading to a total loss of activity . Therefore, any substitution strategy must be validated by a direct head-to-head assay under identical conditions, as computational predictions alone cannot guarantee functional equivalence.

Quantitative Differentiation Evidence for 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide (CAS 824972-56-7) vs. Closest Analogs


Superior Lipophilicity and Predicted Membrane Permeability vs. 2-Fluorophenoxy Regioisomer

The target compound exhibits a distinct computed physicochemical profile compared to its direct regioisomer 3,4-dichloro-N-[2-(2-fluorophenoxy)ethyl]benzamide (CAS 696639-04-0). The para-fluorine substitution on the phenoxy ring in the target compound results in a higher predicted partition coefficient (XLogP3 = 4.2) relative to the ortho-fluorine isomer (XLogP3 = 3.9), indicating a 0.3 log unit increase in lipophilicity [1][2]. This difference in lipophilicity can translate into significantly altered passive membrane permeability and cellular uptake profiles in both cell-based assays and in vivo models [1].

Lipophilicity Membrane Permeability Structure-Activity Relationship

Enhanced Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count vs. Mono-halogenated Benzamide Analog

The dual chlorine substitution on the benzamide ring imparts a measurable increase in the topological polar surface area (TPSA) to 38.3 Ų and a hydrogen bond acceptor count of 3, compared to a mono-halogenated or unsubstituted benzamide analog such as N-(2-(4-fluorophenoxy)ethyl)benzamide (TPSA ~29 Ų, HBA count = 2) [1]. While still within the drug-like range, this subtle increase in polar surface area can influence aqueous solubility and the ability to form halogen bonds with biological targets, providing distinct physicochemical leverage during fragment-based lead optimization [1].

Polar Surface Area Solubility Drug-likeness

Unique Orthogonal Halogen-Bonding Potential for Target Selectivity vs. 4-Fluorobenzamide Derivatives

The presence of two chlorine atoms at the 3- and 4-positions of the benzamide ring creates a unique orthogonal halogen-bond donor capability that is absent in simpler 4-fluorobenzamide analogs (e.g., 4-fluoro-N-(2-(4-fluorophenoxy)ethyl)benzamide) [1]. In class-level HDAC inhibitor series, the 3,4-dichloro substitution pattern has been associated with enhanced selectivity for HDAC1-3 isoforms over HDAC6 compared to mono-substituted or para-substituted benzamides [2]. While direct head-to-head data for this specific compound is not publicly available, the structural inference is that the dual-chlorine substitution can occupy a distinct sub-pocket within the HDAC catalytic tunnel, potentially reducing off-target binding that plagues less decorated analogs [2].

Halogen Bonding Target Selectivity Medicinal Chemistry

Procurement-Driven Application Scenarios for 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide Based on Distinctive Physicochemical and Structural Features


Preferred Scaffold in Fragment-Based HDAC Inhibitor Lead Optimization Requiring Enhanced Membrane Permeability

Medicinal chemistry teams engaged in developing class-I selective HDAC inhibitors can procure 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide as a superior starting scaffold over the 2-fluorophenoxy isomer due to its higher predicted lipophilicity (XLogP3 4.2 vs. 3.9), which is critical for cell-based screening campaigns where passive diffusion across the membrane is rate-limiting [1]. Its 3,4-dichloro substitution pattern provides a validated template for achieving HDAC1-3 selectivity, as evidenced by class-level SAR data [2]. Researchers should prioritize this compound when the goal is to balance potency with intracellular target access.

Selective Chemical Probe for Investigating Halogen-Bonding Contributions to Protein-Ligand Complex Stability

Structural biologists and computational chemists can utilize this compound as a tool to study halogen-bonding contributions to binding affinity. Its combination of chlorine (3,4-dichloro) and fluorine (4-fluorophenoxy) atoms provides a unique orthogonal halogen-bond donor/acceptor system that is absent in mono-halogenated benzamides [1]. Procurement of this compound enables targeted ITC or X-ray crystallography studies designed to deconvolute the enthalpic contributions of individual halogen atoms to protein-ligand complex formation, providing invaluable data for rational drug design [1][2].

Synthetic Building Block for Constructing High-Value Bis-aryl Ether Libraries with Predictable Physicochemical Properties

Organic chemists can leverage the terminal 4-fluorophenoxy moiety and the benzamide nitrogen as orthogonal functional handles for generating diverse compound libraries. The compound's high rotatable bond count (5) and moderate complexity (338) make it an ideal intermediate for parallel synthesis processes aimed at producing screening compounds with predictable drug-like properties [1]. Its combination of high lipophilicity and moderate polar surface area (38.3 Ų) ensures that elaborated products will remain within favorable property space for cellular assays [1].

Quote Request

Request a Quote for 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.